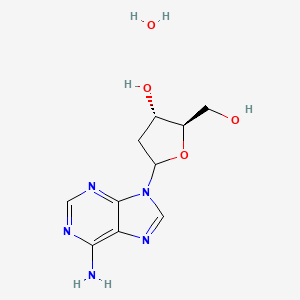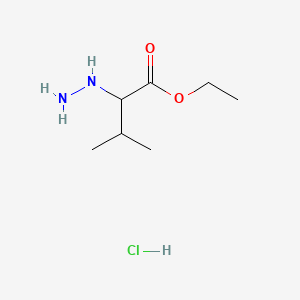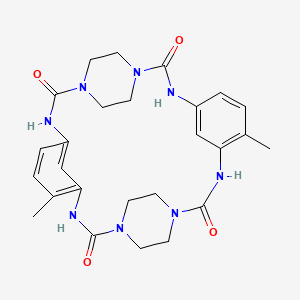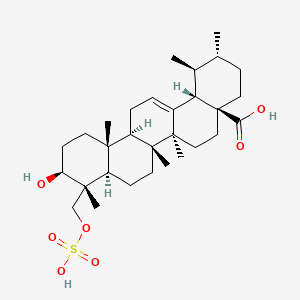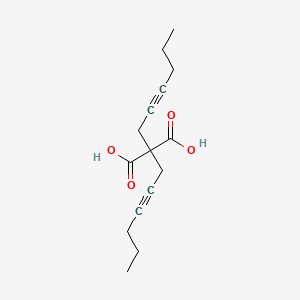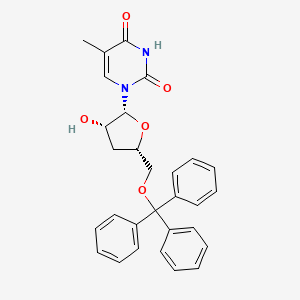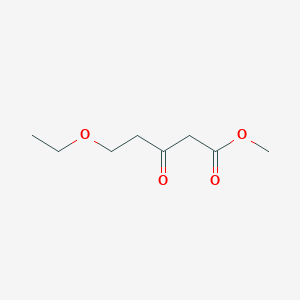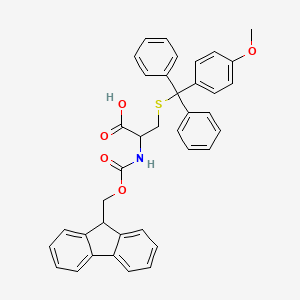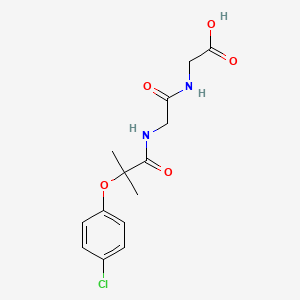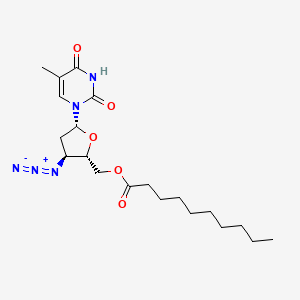![molecular formula C18H25N3 B12809492 4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine CAS No. 18087-26-8](/img/structure/B12809492.png)
4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 521553 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indenoisoquinoline core through cyclization reactions, followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for NSC 521553 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
NSC 521553 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
Scientific Research Applications
Mechanism of Action
NSC 521553 exerts its effects primarily by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks. This ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the activation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its enhanced stability and prolonged drug action compared to camptothecins.
NSC 724998 (Indotecan): Exhibits potent anticancer activity and is less susceptible to drug resistance mechanisms.
Uniqueness of NSC 521553
NSC 521553 stands out due to its unique chemical structure, which allows for specific interactions with topoisomerase I and DNA. Its ability to form stable cleavage complexes and induce sustained DNA damage makes it a promising candidate for cancer therapy. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for developing new derivatives with improved efficacy and reduced toxicity .
Properties
CAS No. |
18087-26-8 |
|---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C18H25N3/c1-13(2)19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14(3)4/h5-14,19-21H,1-4H3 |
InChI Key |
VDPQCTCYTUTBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


